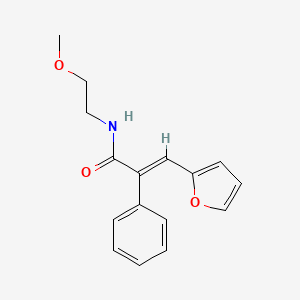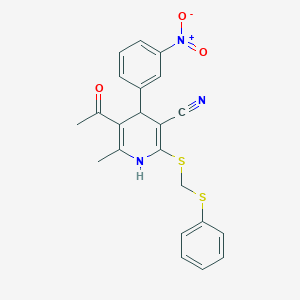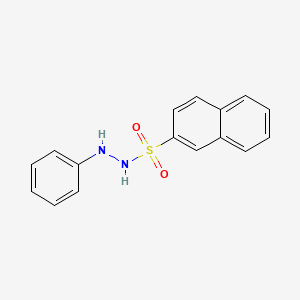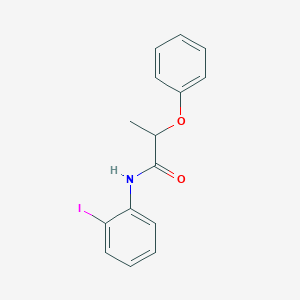
3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride typically involves the esterification of 3-hydroxy-4-methoxybenzoic acid with 3-(diethylamino)propyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)propyl 2-hydroxy-4-methoxybenzoate
- 3-(Diethylamino)propyl 4-hydroxy-3-methoxybenzoate
Comparison
Compared to its analogs, 3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride may exhibit unique properties due to the specific positioning of functional groups on the aromatic ring. This can influence its reactivity, solubility, and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-(diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4.ClH/c1-4-16(5-2)9-6-10-20-15(18)12-7-8-14(19-3)13(17)11-12;/h7-8,11,17H,4-6,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDLKAABYPEHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1=CC(=C(C=C1)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-1,1-bis(ethylsulfanyl)-6-methyl-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3a,7a-dicarbonitrile](/img/structure/B5245096.png)
![(4Z)-2-(4-bromophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5245098.png)

![3-[[(7-methoxy-1,3-benzodioxol-5-yl)methylamino]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5245107.png)

![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5245119.png)
![5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5245125.png)


![1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5245150.png)
![1-[bis(2-hydroxyethyl)amino]-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride](/img/structure/B5245152.png)
![4-bromo-2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5245158.png)
![N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B5245169.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetonitrile](/img/structure/B5245173.png)
